Avn-944 - 297730-17-7

Avn-944

Catalog Number: EVT-288258
CAS Number: 297730-17-7
Molecular Formula: C25H27N5O5
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AVN944 is a biotech drug that demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control. AVN944 has been associated with cancer cell death in clinical trials. It is being investigated for the treatment of patients with advanced hematologic malignancies.
Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.
Overview

AVN-944, also known as VX-944, is a potent and selective non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This compound has garnered attention due to its potential applications in antiviral therapies, particularly against New World arenaviruses, and its antiproliferative effects in various cancer cell lines. AVN-944 functions by inhibiting the synthesis of guanine nucleotides, which are essential for viral replication and cellular proliferation.

Source and Classification

AVN-944 was identified through high-throughput screening of a drug library aimed at finding inhibitors of arenavirus RNA synthesis. Its classification as an IMPDH inhibitor places it within a broader category of compounds that target nucleotide metabolism, which is critical for both viral and tumor cell proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of AVN-944 involves several chemical reactions that can be performed using one-pot synthesis techniques. This method streamlines the process, reducing the number of steps and increasing efficiency. The exact synthetic route typically includes the formation of the oxazole ring and subsequent modifications to achieve the final structure .

Key steps in the synthesis may include:

  1. Formation of the oxazole ring: This is often achieved through cyclization reactions involving appropriate precursors.
  2. Functional group modifications: These may involve the introduction of various substituents that enhance the compound's potency and selectivity for IMPDH.
Chemical Reactions Analysis

Reactions and Technical Details

AVN-944 undergoes specific chemical interactions that are crucial for its activity:

  • Inhibition of IMPDH: By binding to the enzyme's active site, AVN-944 prevents the conversion of inosine monophosphate to xanthosine monophosphate, leading to decreased guanine nucleotide levels.
  • Cellular effects: The inhibition results in altered cellular processes such as cell cycle arrest and apoptosis in cancer cells, as evidenced by studies showing changes in mitochondrial membrane potential and cell cycle distribution following treatment with AVN-944 .
Mechanism of Action

Process and Data

The mechanism by which AVN-944 exerts its effects involves:

  1. Inhibition of nucleotide synthesis: By targeting IMPDH, AVN-944 effectively reduces the availability of guanine nucleotides necessary for DNA and RNA synthesis.
  2. Induction of apoptosis: In cancer cells, this nucleotide depletion leads to cell cycle arrest, primarily at the G1 phase, followed by apoptosis characterized by increased expression of cell cycle regulatory proteins such as p21^Cip1 and p53 .
  3. Antiviral activity: In the context of viral infections, reduced guanine nucleotide levels hinder viral RNA synthesis, thereby limiting viral replication .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AVN-944 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which facilitates its use in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic applications.
  • pKa values: These values indicate the ionization state of AVN-944 under different pH conditions, influencing its bioavailability and interaction with biological targets .
Applications

Scientific Uses

AVN-944 has potential applications in various scientific fields:

  • Antiviral therapies: Its ability to inhibit arenavirus replication positions it as a candidate for treating infections caused by these viruses.
  • Cancer treatment: The compound's antiproliferative effects suggest it could be developed further for use in oncology, particularly against tumors that are dependent on guanine nucleotide metabolism.
  • Research tool: AVN-944 serves as a valuable tool in studying IMPDH-related pathways in both virology and cancer biology, aiding in drug discovery efforts targeting these pathways .
Biochemical and Molecular Mechanisms of Action

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) Activity

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This reaction represents the first committed step in guanine nucleotide production, positioning IMPDH as a critical metabolic checkpoint for rapidly proliferating cells, including malignant and immune cells [1] [8]. AVN-944 (VX-944) is an orally bioavailable, small-molecule inhibitor that selectively targets IMPDH with high potency.

Noncompetitive Binding Dynamics and Enzyme Kinetics

AVN-944 functions as a noncompetitive inhibitor with respect to IMP and NAD⁺, binding to a distinct allosteric site on the IMPDH enzyme. This binding induces a conformational shift that stabilizes a tetrameric form of IMPDH, effectively trapping the enzyme in a closed, catalytically inactive state [3] [8]. Kinetic analyses reveal that AVN-944 exhibits low-nanomolar inhibitory potency against both human IMPDH isoforms (IMPDH1 and IMPDH2), with reported Ki values of 6–10 nM [4] [8]. Unlike earlier IMPDH inhibitors (e.g., mycophenolic acid or ribavirin), which are uncompetitive or competitive, AVN-944’s noncompetitive mechanism ensures efficacy even at elevated substrate concentrations—a common adaptation in cancer cells [3] [5].

Table 1: Kinetic Parameters of AVN-944-Mediated IMPDH Inhibition

ParameterIMPDH1IMPDH2Significance
Ki (nM)6–106–10Near-equivalent potency across isoforms
Inhibition TypeNoncompetitiveNoncompetitiveBinds allosteric site; independent of [IMP]/[NAD⁺]
Structural OutcomeEnzyme tetramerizationEnzyme tetramerizationLocks enzyme in inactive conformation

Disruption of De Novo Guanine Nucleotide Biosynthesis

By inhibiting IMPDH, AVN-944 induces a rapid and profound depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. This disruption has cascading effects on essential cellular processes:

  • Macromolecular Synthesis: GTP/dGTP depletion impairs RNA transcription, DNA replication, and ribosomal biogenesis, directly curtailing cell proliferation [1] [8].
  • Nucleolar Stress: Depletion of GTP pools inhibits pre-ribosomal RNA (rRNA) synthesis, triggering nucleolar disintegration and translocation of nucleolar proteins (e.g., nucleophosmin) to the nucleoplasm. This stress response activates p53-independent apoptotic pathways [1] [7].
  • Metabolic Dysregulation: Altered nucleotide ratios (e.g., elevated ATP/GTP) dysregulate purine feedback mechanisms, further amplifying metabolic imbalance. Phosphoribosyl pyrophosphate (PRPP) synthetase and ribonucleotide reductase—key enzymes in nucleotide metabolism—are misregulated, exacerbating nucleotide pool asymmetry [8] [10].

In cancer models, GTP depletion by AVN-944 ranges from 70–90% within 24 hours, correlating with S-phase arrest in androgen-independent prostate cancer cells and G1 arrest in androgen-sensitive lines [2] [4].

Table 2: Functional Consequences of GTP Depletion by AVN-944

Cellular ProcessEffect of AVN-944Downstream Outcome
RNA/DNA SynthesisInhibition of RNA polymerase/ribonucleotide reductaseImpaired transcription/replication
Ribosomal BiogenesisDisruption of 45S pre-rRNA processingNucleolar stress; p53-independent apoptosis
Energy MetabolismReduced GTP-dependent kinase signalingImpaired mitochondrial function
Cell CycleS-phase (androgen-independent) or G1 arrest (androgen-sensitive)Proliferation halt

IMPDH Isoform Selectivity (IMPDH1 vs. IMPDH2)

Humans express two IMPDH isoforms:

  • IMPDH1: Constitutively expressed, predominant in resting cells and retinal tissue.
  • IMPDH2: Induced during proliferation, overexpressed in hematologic malignancies and solid tumors [8].

AVN-944 demonstrates equivalent biochemical potency against both isoforms (Ki ≈6–10 nM) but exhibits functional selectivity for IMPDH2-driven processes due to its context-dependent effects. In proliferating cancer cells, IMPDH2 expression can be 10-fold higher than IMPDH1, making these cells exquisitely sensitive to AVN-944 [1] [10]. Notably:

  • In acute myeloid leukemia (AML), IMPDH2 overexpression correlates with AVN-944 sensitivity, whereas IMPDH1 knockdown minimally impacts viability [7] [10].
  • IMPDH2 (but not IMPDH1) is transcriptionally linked to oncogenic drivers like Flt3-ITD in leukemia. AVN-944 inhibits proliferation in Flt3-ITD-dependent cell lines (IC₅₀: 26–30 nM) [5] [7].
  • Genetic profiling confirms that IMPDH2 (not IMPDH1) is amplified in drug-resistant tumors, reinforcing its role in malignancy [8] [10].

Thus, while AVN-944 is biochemically pan-isoform, its functional selectivity arises from the metabolic dependency of cancer cells on IMPDH2 for guanine nucleotide synthesis.

Table 3: Isoform-Specific Roles and AVN-944 Sensitivity

IsoformExpression PatternRole in CancerAVN-944 Sensitivity Context
IMPDH1Constitutive; retina, spleenLimited role in proliferationLow (retinal toxicity not reported)
IMPDH2Induced in proliferationOverexpressed in leukemia, myelomaHigh (IC₅₀: 26–600 nM in hematologic cancers)

Properties

CAS Number

297730-17-7

Product Name

Avn-944

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N

SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AVN 944
AVN-944
AVN944
carbamic acid, ((1S)-1-(3-((((3-methoxy-4-(5-oxazolyl)phenyl)amino)carbonyl)amino)phenyl)ethyl)-, (1R)-1-(cyanomethyl)propyl este

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.